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Executive Summary

The transition from monoammonium (e.g., Butylammonium, Phenethylammonium) to
diammonium halides (e.g., Propane-1,3-diammonium iodide [PDAI], 1,4-Butanediammonium
iodide [BDAI]) represents a paradigm shift in perovskite solar cell (PSC) engineering. Unlike
their mono-functional counterparts which form Ruddlesden-Popper (RP) phases characterized
by weak van der Waals gaps, diammonium cations facilitate the formation of Dion-Jacobson
(DJ) phases. These phases mechanically bridge inorganic

slabs, eliminating the fragile van der Waals gap and significantly enhancing thermal and
moisture stability.

This guide details the physicochemical mechanisms, fabrication protocols, and validation
metrics for deploying diammonium halides as bifunctional passivating agents and structural
linkers in high-efficiency PSCs.

Part 1: Mechanistic Foundations|2]
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The "Molecular Bridge" Mechanism

The core advantage of diammonium halides lies in their bifunctionality. With two terminal
ammonium groups (

), these molecules act as cross-linkers rather than just surface terminators.

o Defect Chelation: The ammonium heads occupy A-site vacancies and form hydrogen bonds (

) with undercoordinated iodide ions. Unlike monoamines, a single diammonium molecule can
bridge two distinct defect sites or grain boundaries, effectively "stapling” the crystal lattice
together.

» Dion-Jacobson (DJ) Phase Formation: In 2D/3D heterostructures, diammonium cations
serve as the spacer.[1] Because they bond ionically to inorganic layers on both ends, they
eliminate the gap found in RP phases. This results in a shorter interlayer distance, facilitating
better charge transport (tunneling) and higher structural rigidity.

o Fermi Level Alignment: The intrinsic dipole moment of the diammonium spacer (tunable via
alkyl chain length, e.g., C3 vs. C4) induces an interfacial dipole that shifts the vacuum level.
This allows for precise matching of the perovskite valence band with the Hole Transport
Layer (HTL), minimizing

losses.

Visualization of Defect Passivation & Phase Engineering

The following diagram illustrates the dual-action mechanism: surface defect passivation and
the structural difference between RP and DJ phases.
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Caption: Mechanism of diammonium halide interaction. The bifunctional molecule passivates

multiple defect sites simultaneously and forms stable Dion-Jacobson phases, suppressing
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recombination and enhancing stability.

Part 2: Experimental Protocols

Protocol A: Surface Post-Treatment (2D/3D
Heterojunction)

This method creates a passivating 2D layer atop the bulk 3D perovskite.
Materials:

e Precursor: Propane-1,3-diammonium iodide (PDAI) or 1,4-Butanediammonium iodide
(BDAI).

e Solvent: Anhydrous Isopropanol (IPA).

o Substrate: Annealed 3D Perovskite film (e.qg.,

Step-by-Step Workflow:
e Solution Preparation:
o Dissolve PDAI in anhydrous IPA to a concentration of 1-2 mg/mL.

o Note: Higher concentrations (>5 mg/mL) may lead to excessive insulation; lower
concentrations (<0.5 mg/mL) provide insufficient coverage.

o Sonicate for 15 minutes at room temperature until fully dissolved.
e Dynamic Spin Coating:

o Place the annealed 3D perovskite substrate on the spin coater.[2]

o Set spin speed to 4000 rpm with an acceleration of 2000 rpm/s.

o Dispense 50 uL of the PDAI solution onto the spinning substrate (dynamic dispensing) to
ensure uniform coverage without redissolving the underlying layer.
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o Spin for 20—30 seconds.

o Thermal Annealing (Critical Step):
o Immediately transfer the substrate to a hotplate.
o Anneal at 100°C for 5-10 minutes.

o Causality: This step provides the activation energy for the cation exchange reaction,
converting the surface 3D perovskite into a thin 2D DJ-phase capping layer.

e Cooling:

o Allow the film to cool to room temperature naturally before depositing the Hole Transport
Layer (HTL).

Protocol B: Bulk Additive Engineering

Incorporating diammonium halides directly into the precursor solution to passivate grain
boundaries throughout the film.

o Precursor Modification:

o Add PDAI to the main perovskite precursor solution (e.g.,

+ FAl in DMF/DMSO).

o Molar Ratio: 0.5% to 3% relative to Lead (Pb).

o Warning: Exceeding 3% often leads to phase segregation and disrupted crystal growth.
e Film Deposition:

o Follow standard anti-solvent spin-coating procedures.

o The diammonium cations will spontaneously migrate to grain boundaries during
crystallization due to size exclusion from the 3D lattice.

Fabrication Workflow Diagram
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Caption: Step-by-step fabrication workflow for surface passivation using diammonium halides.

Part 3: Performance Validation & Data
Quantitative Performance Metrics

The following data summarizes the impact of PDAI treatment on a standard FAPbI3-based
perovskite solar cell.

Control Device (3D  PDAI Treated

Metric Improvement
Only) (2D/3D DJ Phase)

PCE (%) 20.5+0.5 23.8+0.4 +16%

V) 1.08 1.18 +100 mV

Fill Factor (FF) 76% 81% +5% (Absolute)

Trap Density (
~3.5x Reduction

)

T80 Stability (Hours) 400 hrs >1200 hrs 3x Lifetime

Table 1: Comparative performance metrics derived from aggregated high-impact studies (see
References).

Stability Analysis: DJ vs. RP Phases

o Thermal Stability: DJ phases resist degradation at 85°C significantly better than RP phases
because the diammonium cation prevents the volatile release of organic components.
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» Moisture Resistance: The hydrophobic alkyl chains of PDAI/BDAI form a moisture barrier. In
DJ phases, the lack of a vdW gap prevents water intercalation between layers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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